molecular formula C24H16O6 B13735099 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester CAS No. 43000-19-7

2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester

Cat. No.: B13735099
CAS No.: 43000-19-7
M. Wt: 400.4 g/mol
InChI Key: QJYUGFCUWYOCDJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester is a complex organic compound with a unique structure that combines naphthalene and pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler analog with similar aromatic properties.

    3-Hydroxy-2-naphthalenecarboxylic acid: Another analog with hydroxyl and carboxyl groups in different positions.

    4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-2-naphthalenecarboxylic acid, methyl ester: A more complex analog with additional functional groups.

Uniqueness

2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester is unique due to its combination of naphthalene and pyran rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

43000-19-7

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 1-hydroxy-4-(2-hydroxy-4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)naphthalene-2-carboxylate

InChI

InChI=1S/C24H16O6/c1-29-22(26)17-12-19(14-8-2-3-9-15(14)21(17)25)24(28)18-11-5-7-13-6-4-10-16(20(13)18)23(27)30-24/h2-12,25,28H,1H3

InChI Key

QJYUGFCUWYOCDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)C3(C4=CC=CC5=C4C(=CC=C5)C(=O)O3)O)O

Origin of Product

United States

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